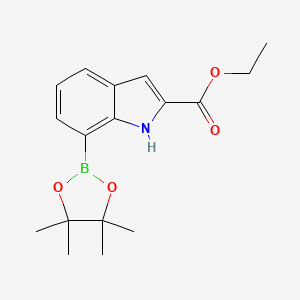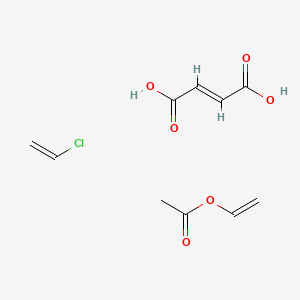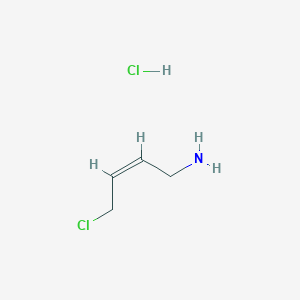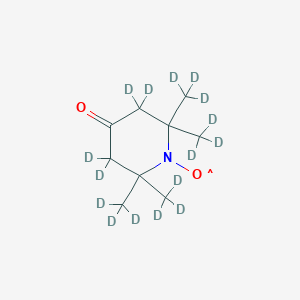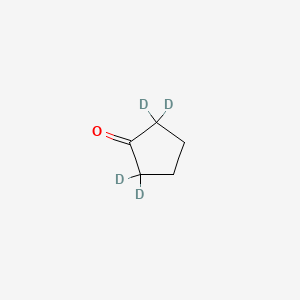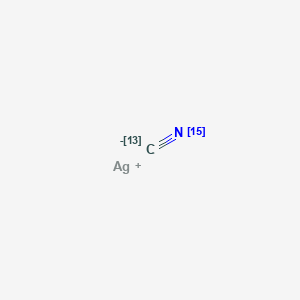
N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide
Übersicht
Beschreibung
N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide, commonly known as BHD, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in various fields. BHD is a white crystalline powder that is soluble in water and has a molecular weight of 292.32 g/mol. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Aromatic Polyamides
Aromatic polyamides derived from N1,N2-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide have been explored for their unique properties and applications. The synthesis involves direct polycondensation processes that yield polymers with high inherent viscosities and excellent solubility in aprotic solvents. These polymers form transparent, flexible, and tough films, showcasing high tensile strength, elongation at break, and initial modulus. Their glass transition temperatures and thermal stability are notably high, making them suitable for high-performance materials applications (Yang et al., 1996).
Advanced Polymer Design and Functionality
Further research has expanded on the basic structures to create polymers with even more refined and specialized properties. For instance, ortho-linked polyamides based on bis(ether-carboxylic acid) show remarkable solubility and thermal stability, with glass transition temperatures exceeding 200°C and 10% weight loss temperatures surpassing 480°C in both nitrogen and air environments. These materials also offer transparent, flexible, and tough film-forming capabilities, illustrating the compound's role in developing high-performance polyamides (Hsiao et al., 2000).
Supramolecular Chemistry Applications
The compound's versatility extends into supramolecular chemistry, where it aids in the creation of PEG-co-oligo(p-benzamide)s with unique aggregation properties. These materials demonstrate a transition from molecular dissolution in nonpolar solvents to rigid, rod-like aggregates in various environments, including water. This behavior is indicative of potential applications in nanotechnology and materials science, where controlled aggregation and structure formation are crucial (König et al., 2007).
Catalysis and Polymerization
N1,N2-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide derivatives also play a role in catalysis, particularly in the polymerization of ε-caprolactone. Research has shown that aluminum complexes derived from similar triaza ligands exhibit catalytic activity towards the ring-opening polymerization of ε-caprolactone, indicating potential for biodegradable polymer production (Bakthavachalam & Reddy, 2013).
Eigenschaften
IUPAC Name |
1-N,2-N-bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-7-5-13-11(17)9-3-1-2-4-10(9)12(18)14-6-8-16/h1-4,15-16H,5-8H2,(H,13,17)(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCUUDMWOYEPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCO)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601501 | |
| Record name | N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |
CAS RN |
19532-97-9 | |
| Record name | N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




